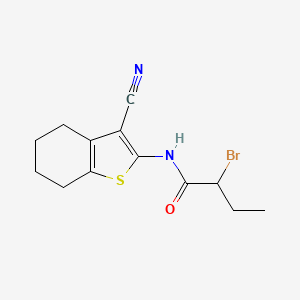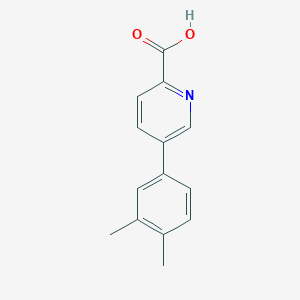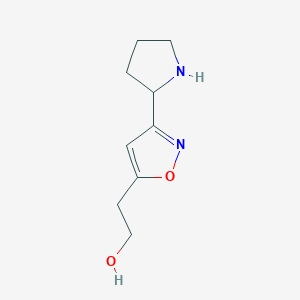
2-(3-Pyrrolidin-2-yl-isoxazol-5-yl)-ethanol
Vue d'ensemble
Description
2-(3-Pyrrolidin-2-yl-isoxazol-5-yl)-ethanol (2-PIE) is a novel compound with potential applications in the field of biochemistry and physiology. It is an organic compound with a pyrrolidine ring attached to an isoxazole ring. The compound has been studied for its potential use in medicinal applications, as an ingredient in lab experiments, and as a tool for further scientific research.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like pyrrolizines and prolinol, are critical in medicinal chemistry due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This makes them invaluable in the design of bioactive compounds with selectivity towards various biological targets. Pyrrolidine derivatives have been highlighted for their significance in developing treatments for human diseases, benefiting from their non-planarity and the phenomenon of pseudorotation, which enhances three-dimensional coverage and potentially influences biological activity through steric factors (Li Petri et al., 2021).
Isoxazole in Chemical Research
Compounds containing the isoxazole ring are of considerable interest due to their broad spectrum of biological activities. They are fundamental in developing pharmaceuticals, agrochemicals, and dyes. The versatility of isoxazole derivatives in organic synthesis, coupled with their significance in medicinal chemistry, underscores their potential in creating novel synthetic strategies and bioactive molecules (Mishra et al., 2022).
Ethanol and Its Biochemical Interactions
Research on ethanol and its interactions with biological systems, particularly regarding its metabolism and effects on enzyme activity, provides a foundational understanding of how ethanol-derived compounds might interact within biological contexts. Ethanol's oxidation mechanisms, mediated by enzymes such as cytochrome P450, have significant implications for understanding the biochemical pathways influenced by ethanol and its derivatives. This knowledge is crucial for exploring the potential toxicological and pharmacological properties of related compounds (Koop & Coon, 1986).
Propriétés
IUPAC Name |
2-(3-pyrrolidin-2-yl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-3-7-6-9(11-13-7)8-2-1-4-10-8/h6,8,10,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJIYFNFJJPELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidin-2-yl-isoxazol-5-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)

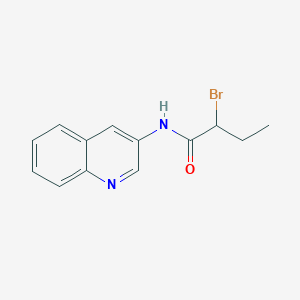

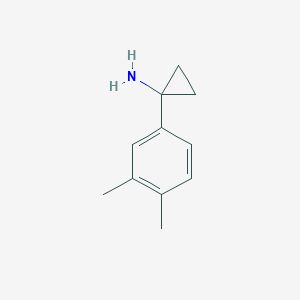
![(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400950.png)


![Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1400953.png)
